N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-10-26-21(28)19-16(17-4-3-11-29-17)13-31-20(19)25-22(26)30-12-9-18(27)24-15-7-5-14(23)6-8-15/h2-8,11,13H,1,9-10,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYETLBPPDURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC=C(C=C3)F)SC=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Introduction of the furan-2-yl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the furan ring to the thieno[2,3-d]pyrimidine core.
Attachment of the 4-fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the propanamide moiety: This final step typically involves amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound can influence various signal transduction pathways, affecting gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Core Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core is shared with antimicrobial agents like 5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones, which exhibit IC₅₀ values as low as 8 µg/mL against Staphylococcus aureus .
Substituent Effects :
- The 5-(furan-2-yl) group in the target compound is associated with improved solubility and metabolic stability in related structures . In contrast, analogs with tetrazole (e.g., ) or sulfamoylphenyl groups (e.g., ) prioritize hydrogen-bonding interactions, which are critical for enzyme inhibition.
- The N-(4-fluorophenyl) moiety is a recurring feature in propanamide derivatives, with fluorine’s electronegativity enhancing bioavailability .
Biological Activity
N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antibacterial and antimycobacterial properties, mechanisms of action, and comparisons with related compounds.
Structural Overview
The compound features a thieno[2,3-d]pyrimidine core , which is known for diverse biological activities. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The presence of functional groups such as furan and prop-2-en-1-yl enhances its chemical reactivity and potential pharmacological properties .
Antibacterial and Antimycobacterial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. These compounds have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria , as well as Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall synthesis due to structural similarities with known antibiotics .
The specific mechanisms through which this compound exerts its biological effects remain largely uncharacterized. However, the structural features suggest potential interactions with cellular targets such as enzymes or receptors involved in bacterial growth and survival . Further research is needed to elucidate these mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds has been conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... | Similar thieno[2,3-d]pyrimidine core | Antibacterial |
| 2. 6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidine | Lacks furan moiety | Antifungal |
| 3. 5-(furan) derivatives | Varying substituents on furan | Antiviral properties |
The unique combination of functional groups in N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo... enhances its biological activity against specific pathogens while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
